molecular formula C19H14F2N2O4 B3010016 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide CAS No. 1171624-91-1

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide

Cat. No. B3010016
CAS RN: 1171624-91-1
M. Wt: 372.328
InChI Key: MTVXDEOYEHOQHL-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company Biotrial. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that are similar in structure to the active ingredient in marijuana, THC, and are involved in a range of physiological processes, including pain perception, appetite regulation, and mood.

Scientific Research Applications

Antitumor Activity Evaluation

Studies on benzothiazole derivatives, including compounds like "2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings," have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. These investigations highlight the potential of benzothiazole derivatives in cancer research, suggesting that compounds with similar structures could have promising applications in the development of anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Corrosion Inhibition

Research on "2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives" and their synthesis has been explored for corrosion prevention efficiencies. These compounds were tested with steel coupons in acidic mediums, demonstrating their potential as corrosion inhibitors. This suggests that related acetamide derivatives could be explored for their applications in protecting metals against corrosion (A. Yıldırım, M. Çetin, 2008).

Enzyme Inhibition

The synthesis of new compounds with benzodioxane and acetamide moieties aimed at investigating their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase indicates the importance of such structures in developing enzyme inhibitors. These findings open up avenues for the use of similar compounds in studying enzyme inhibition mechanisms and potential therapeutic applications (M. Abbasi et al., 2019).

Antimicrobial Activity

The design, synthesis, and evaluation of antimicrobial activity of substituted 2-aminobenzothiazoles derivatives highlight the antimicrobial potential of this class of compounds. With resistance to microbial infections being a major global health challenge, these studies underscore the relevance of exploring similar compounds for their antimicrobial properties (D. G. Anuse et al., 2019).

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4/c20-14-2-1-3-15(21)13(14)9-22-19(24)8-12-7-17(27-23-12)11-4-5-16-18(6-11)26-10-25-16/h1-7H,8-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVXDEOYEHOQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide

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